molecular formula C10H15O3PS B1217751 Phosphorothioic acid, O,O-diethyl O-phenyl ester CAS No. 32345-29-2

Phosphorothioic acid, O,O-diethyl O-phenyl ester

Cat. No.: B1217751
CAS No.: 32345-29-2
M. Wt: 246.27 g/mol
InChI Key: XXWNKVBJDWSYBN-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl O-phenyl ester is a phosphorothioate ester compound of interest in chemical and environmental research. As an organophosphorus compound, its structure is characterized by a central phosphorus atom bonded to oxygen and sulfur, which is key to its reactivity and properties. Researchers may investigate this compound as a reference standard or a starting material in synthetic chemistry for developing other specialized chemicals. Studies on analogous compounds, such as triazophos (O,O-diethyl-O-1-phenyl-1H-1,2,4-triazol-3-yl phosphorothioate), focus on their behavior and breakdown under various conditions, including photocatalytic degradation, to understand environmental fate and potential remediation strategies for pesticide-contaminated water . Handling this material requires appropriate safety protocols. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

diethoxy-phenoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C10H15O3PS/c1-3-11-14(15,12-4-2)13-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XXWNKVBJDWSYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O3PS
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DSSTOX Substance ID

DTXSID0042292
Record name Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS)
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Molecular Weight

246.27 g/mol
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CAS No.

32345-29-2
Record name Dietholate
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Record name Dietholate
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Record name 32345-29-2
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Record name Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS)
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Record name O,O-diethyl O-phenyl thiophosphate
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Record name Diethyl phenyl phosphorothionate
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Biological Activity

Phosphorothioic acid, O,O-diethyl O-phenyl ester, also known as fensulfothion, is an organophosphorus compound with notable biological activity. This article explores its mechanisms of action, biochemical effects, applications in research and industry, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H15O3PS
  • Molecular Weight : 244.26 g/mol
  • CAS Registry Number : 1889-58-3

The compound features a phosphorothioate group linked to diethyl and phenyl groups, which contributes to its biological activity.

Fensulfothion primarily functions as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This mechanism is critical in both its pesticide applications and potential therapeutic uses.

Key Actions:

  • Inhibition of Acetylcholinesterase : This leads to increased levels of acetylcholine, resulting in prolonged nerve signal transmission.
  • Impact on Neurological Function : Overstimulation can cause symptoms ranging from muscle twitching to respiratory failure in severe cases.

Biological Activity and Toxicity

Fensulfothion exhibits significant biological activity that makes it effective as an insecticide and acaricide. Its toxicity profile is characterized by acute effects on non-target organisms due to its potent inhibition of AChE.

Toxicological Data

  • Acute Toxicity : Classified as highly toxic; exposure can lead to symptoms such as headache, dizziness, nausea, and respiratory distress.
  • Environmental Impact : It poses risks to aquatic life and beneficial insects due to its broad-spectrum activity.

Applications in Research and Industry

Fensulfothion is extensively utilized in agricultural settings for pest control due to its effectiveness against a wide range of insects. Its role extends beyond agriculture into biochemical research where it serves as a model compound for studying enzyme inhibition.

Research Applications:

  • Neurobiology : Investigated for understanding cholinergic signaling pathways.
  • Pesticide Development : Used as a template for synthesizing new organophosphate compounds with improved safety profiles.

Case Studies

  • Case Study on Insecticide Efficacy :
    A study evaluated the effectiveness of fensulfothion against various agricultural pests. Results indicated a significant reduction in pest populations within 48 hours of application, demonstrating its rapid action and effectiveness in field conditions.
  • Toxicity Assessment :
    Research conducted on the environmental impact of fensulfothion revealed that residues persist in soil and water systems, affecting non-target species. The study emphasized the need for careful management practices to mitigate ecological risks.

Comparative Analysis with Other Organophosphates

Compound NameAChE InhibitionAcute Toxicity LevelMain Application
FensulfothionHighHighly ToxicInsecticide
MalathionModerateModerately ToxicInsecticide
ChlorpyrifosHighHighly ToxicInsecticide
DiazinonModerateModerately ToxicInsecticide

Scientific Research Applications

Agricultural Applications

Phosphorothioic acid, O,O-diethyl O-phenyl ester is primarily utilized as an insecticide due to its potent biological activity. It functions by inhibiting acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system in insects. This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing paralysis and death in target pests.

Efficacy Against Pests

A study on the compound XP-1408 (a derivative of this compound) demonstrated its effectiveness against various pests such as Spodoptera litura and Plutella xylostella. Bioassays indicated that at a concentration of 50 mg/L, it delayed larval development and exhibited multiple modes of action against insect neurophysiology .

Pharmaceutical Applications

This compound serves as a building block in the synthesis of antisense oligonucleotides (ASOs). ASOs are designed to bind specifically to messenger RNA (mRNA) sequences, effectively silencing gene expression. The incorporation of phosphorothioate linkages enhances the stability and efficacy of ASOs in therapeutic applications.

Advantages in Antisense Technology

The modification provided by phosphorothioic acid improves the resistance of ASOs to nuclease degradation, thereby increasing their therapeutic potential.

Chemical Research Applications

In chemical research, phosphorothioic acid is used as a reagent in organic synthesis. Its unique structure allows for various chemical reactions:

  • Oxidation : Can be oxidized to form phosphorothioate oxides.
  • Reduction : Reduction reactions can convert the phosphorothioate group to phosphine oxide.
  • Substitution : The ester group can undergo nucleophilic substitution reactions, leading to new derivatives.

Analytical Applications

Phosphorothioic acid can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation, utilizing a mobile phase containing acetonitrile and water. This method is scalable and suitable for isolating impurities during preparative separations .

Case Studies and Research Findings

  • Insecticide Development : Research on XP-1408 highlighted its potential as a lead compound for formulating novel organophosphate insecticides with reduced toxicity and multi-target effects. The study utilized molecular docking techniques to demonstrate how XP-1408 interacts with acetylcholinesterase and voltage-gated sodium channels .
  • Antisense Oligonucleotides : A study examining the incorporation of phosphorothioic acid into ASOs showed enhanced binding affinity and stability against enzymatic degradation. This application emphasizes its role in advancing gene therapy techniques.
  • Chemical Reactions : Investigations into the chemical reactivity of phosphorothioic acid revealed its versatility in organic synthesis, including oxidation and substitution reactions that yield various useful derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituted Derivatives

Phosphorothioate esters vary in substituents, which critically influence their chemical behavior, biological activity, and environmental fate. Below is a comparative analysis of Dietholate and related compounds:

Table 1: Key Properties of Dietholate and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use Toxicity/Regulatory Notes
Dietholate C₁₀H₁₅O₃PS 246.28 Phenyl, ethoxy Pesticide synergist Not classified as highly hazardous
Chlorpyrifos C₉H₁₁Cl₃NO₃PS 350.59 3,5,6-Trichloro-2-pyridinyl, ethoxy Broad-spectrum insecticide Neurotoxic; restricted in many regions
Quinalphos C₁₂H₁₅N₂O₃PS 298.29 Quinoxalinyl, ethoxy Insecticide (cotton, rice) Hydrolyzes to 2-hydroxyquinoxaline
Fensulfothion C₁₁H₁₇O₄PS₂ 308.35 4-(Methylsulfinyl)phenyl, ethoxy Nematicide, insecticide Metabolizes to sulfone derivatives
O,O-Diethyl O-(4-nitrophenyl) ester C₁₀H₁₄NO₅PS 291.26 4-Nitrophenyl, ethoxy Not specified; likely insecticide Listed as hazardous (RQ = 10 lbs)
O,O,S-Triethyl dithiophosphate C₆H₁₅O₂PS₂ 230.29 Ethoxy, ethylthio Industrial applications Limited toxicity data

Functional Differences

  • Substituent Effects :

    • Aromatic Groups : Dietholate’s phenyl group provides stability against hydrolysis compared to Chlorpyrifos’ pyridinyl group, which enhances reactivity toward acetylcholine esterase inhibition .
    • Electron-Withdrawing Groups : The 4-nitrophenyl derivative (Table 1) exhibits higher electrophilicity, increasing its reactivity but also toxicity .
    • Sulfur Modifications : Compounds like O,O,S-Triethyl dithiophosphate replace an oxygen with sulfur, reducing water solubility and altering metabolic pathways .
  • Biological Activity :

    • Dietholate lacks direct insecticidal activity but enhances the potency of co-applied pesticides . In contrast, Chlorpyrifos and Quinalphos are neurotoxic insecticides targeting acetylcholinesterase .
    • Fensulfothion’s methylsulfinyl group facilitates systemic absorption in plants, making it effective against soil nematodes .

Environmental and Metabolic Stability

  • Hydrolysis: Quinalphos hydrolyzes at pH 7–10 to form 2-hydroxyquinoxaline and O,O-diethyl phosphorothioic acid, with MnO₂ and TiO₂ accelerating degradation . Dietholate’s hydrolysis pathways are less studied but likely involve cleavage of the P–O–aryl bond.
  • Neurotoxic Effects: Unlike Dietholate, compounds like KBR-2822 (a trifluorocyclobutyl-substituted phosphorothioate) exacerbate organophosphate-induced neuropathy without inhibiting neuropathy target esterase (NTE), suggesting distinct mechanisms .

Preparation Methods

Thiolation of Phosphorus Trichloride

The foundational step involves converting phosphorus trichloride (PCl₃) to thiophosphoryl chloride (PSCl₃) via reaction with molten sulfur at 120°C under inert atmosphere (N₂ or Ar). Catalysts such as AlCl₃ accelerate this exothermic reaction, which proceeds to 98% completion within 4–6 hours. Distillation isolates PSCl₃ as a colorless liquid (bp 125°C), with residual "heel" recycled to subsequent batches.

Sequential Alkylation with Methanol and Phenol

PSCl₃ undergoes stepwise alkoxylation:

  • Monoester Formation : PSCl₃ reacts with methanol in dichloromethane (CH₂Cl₂) at −5–5°C, producing O-methyl phosphorodichloridothioate (Cl₂P(S)OCH₃). Excess methanol ensures 85–88% conversion, with byproduct HCl removed via aqueous wash.

  • Diester Formation : The monoester reacts with sodium methoxide (MeONa) in CH₂Cl₂, yielding O,O-dimethyl phosphorochloridothioate (ClP(S)(OCH₃)₂). This step requires 2–3 hours at 40°C, achieving 94–95% purity.

  • Phenoxylation : The diester reacts with sodium phenoxide (PhONa) in CH₂Cl₂, substituting the chloride with a phenyl group. Quenching with ammonium hydroxide (NH₄OH) isolates the final product at 93% purity.

Modern Catalytic Approaches

Microwave-Assisted Thiophosphate Synthesis

A solvent-free method employs diethyl phosphite, triethylamine, sulfur, and acidic alumina under microwave irradiation (300 W, 80°C). Benzyl halides or tosylates act as alkylating agents, facilitating S-alkylation over O-alkylation due to thiophosphate anion ambiphilicity. This one-pot reaction completes in 10–15 minutes, yielding 82–89% phosphorothioates with >95% regioselectivity.

Continuous Flow Processing

Telescoping PSCl₃ synthesis, alkoxylation, and phenoxylation in a continuous CH₂Cl₂ stream minimizes intermediate handling. Key parameters:

  • Residence Time : 3 hours per reactor stage

  • Temperature Control : −5°C (alkylation) to 40°C (quenching)

  • Yield : 98% for O,O-dimethyl phosphoroamidothioate (DMPAT) intermediate.

Process Optimization and Scalability

Solvent and Base Selection

Optimal conditions use CH₂Cl₂ for its low polarity and immiscibility with aqueous phases, enabling efficient biphasic separations. Sodium hydroxide (1.1 equivalents) and ammonium hydroxide (1.4 equivalents) balance reactivity and byproduct removal.

Impurity Control

Major impurities include trimethyl thiophosphate (≤7%) from incomplete alkoxylation. Recrystallization from hexane/ethyl acetate (3:1) reduces impurities to <1%, as confirmed by GC-MS.

Comparative Analysis of Methods

Parameter Classical Batch Continuous Flow Microwave
Reaction Time8–12 hours6–8 hours10–15 minutes
Yield85–88%93–98%82–89%
Purity94–95%93–95%>95%
Solvent ConsumptionHighModerateNone
ScalabilityPilot-scaleIndustrialLab-scale

Q & A

What are the critical steps for synthesizing Phosphorothioic Acid, O,O-Diethyl O-Phenyl Ester, and how can purity be validated?

Answer:
Synthesis typically involves nucleophilic substitution, where the hydroxyl group of phenol reacts with a phosphoryl chloride derivative (e.g., O,O-diethyl phosphorochloridothioate). Key steps include:

  • Reagent Preparation: Use anhydrous conditions to prevent hydrolysis of the phosphoryl chloride intermediate .
  • Reaction Monitoring: Track progress via thin-layer chromatography (TLC) or <sup>31</sup>P NMR to confirm esterification .
  • Purification: Column chromatography or distillation under reduced pressure removes unreacted phenol and byproducts.
  • Validation: Purity is assessed via GC-MS (retention time matching) and <sup>1</sup>H/<sup>31</sup>P NMR to verify substituent positions and absence of hydrolysis products .

How can researchers resolve contradictions in toxicity data between structural analogs of phosphorothioate esters?

Answer:
Discrepancies often arise from differences in substituents (e.g., pyrimidinyl vs. phenyl groups) or metabolic pathways. Methodological approaches include:

  • Comparative In Vitro Assays: Test acetylcholinesterase (AChE) inhibition kinetics across analogs using Ellman’s assay .
  • Metabolic Profiling: Use liver microsomes or S9 fractions to identify detoxification pathways (e.g., oxidative vs. hydrolytic degradation) .
  • Computational Modeling: Perform QSAR (Quantitative Structure-Activity Relationship) studies to correlate substituent electronegativity with toxicity .
    Example: The phenyl ester (CAS 32345-29-2) may exhibit lower acute toxicity than pyrazinyl derivatives (CAS 297-97-2) due to steric hindrance at the active site .

What advanced techniques are recommended for detecting trace environmental residues of this compound?

Answer:
Environmental persistence requires sensitive detection methods:

  • Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges enriches residues from water or soil .
  • Analytical Platforms:
    • LC-MS/MS: Use multiple reaction monitoring (MRM) for quantification (e.g., m/z 323.45 → 211.2 for the phenyl ester) .
    • High-Resolution Mass Spectrometry (HRMS): Differentiate isobaric interferences (e.g., from O,O-dimethyl analogs) via exact mass (<1 ppm error) .
  • Degradation Studies: Monitor hydrolysis products (e.g., diethyl phosphorothioate) under varying pH and UV exposure .

How does the electronic structure of the phenyl group influence reactivity in phosphorothioate esters?

Answer:
The phenyl group’s electron-withdrawing nature increases electrophilicity at the phosphorus center, enhancing:

  • Nucleophilic Attack: Reactivity toward serine hydrolases (e.g., AChE) compared to alkyl-substituted esters .
  • Photodegradation: UV irradiation induces homolytic cleavage of the P-O bond, forming thiyl radicals detectable via ESR spectroscopy .
  • Comparative Analysis: Substituent effects are quantified using Hammett σ constants; meta-substituted phenyl groups (σ > 0) accelerate hydrolysis rates .

What in vitro models are suitable for studying neurotoxic mechanisms of this compound?

Answer:

  • Primary Neuronal Cultures: Rat cortical neurons exposed to 1–100 µM doses; measure AChE activity and oxidative stress markers (e.g., glutathione depletion) .
  • SH-SY5Y Cell Line: Differentiate into cholinergic neurons and assess mitochondrial membrane potential (JC-1 dye) and caspase-3 activation .
  • Microelectrode Arrays (MEAs): Monitor real-time electrophysiological disruptions in neuronal networks .

How can researchers address discrepancies in regulatory classifications of this compound?

Answer:
Variations in hazard codes (e.g., P042 vs. P089) stem from structural nuances (e.g., nitrophenyl vs. pyrazinyl esters). Strategies include:

  • Regulatory Database Cross-Reference: Compare EPA, OSHA, and DOT classifications using CAS 32345-29-2 .
  • Hazard Assessment: Conduct OECD Guideline 423 (acute oral toxicity) and 471 (mutagenicity) to align with global standards .

What computational tools predict metabolic pathways for phosphorothioate esters?

Answer:

  • Software: Use Meteor (Lhasa Limited) or BioTransformer to simulate Phase I/II metabolism (e.g., oxidative desulfuration to oxon analogs) .
  • Docking Studies: AutoDock Vina models interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict bioactivation .

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